Bis(dimethylthiocarbamoyl) tetrasulfide, also known as tetramethylthiuram tetrasulfide, is an organosulfur compound with the chemical formula . It appears as a yellow solid and is primarily soluble in organic solvents. This compound is widely recognized for its role as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products by facilitating the cross-linking process during vulcanization.
The compound is classified under the category of thiuram sulfides, which are derivatives of dithiocarbamic acid. It is particularly noted for its applications in rubber manufacturing and agricultural chemicals, where it acts as a fungicide and bactericide . The compound is registered under the CAS number 97-91-6.
The synthesis of bis(dimethylthiocarbamoyl) tetrasulfide can be achieved through several methods, primarily involving the oxidation of dimethylammonium dimethyldithiocarbamate in the presence of carbon disulfide and sulfur. The reaction typically employs hydrogen peroxide as an oxidizing agent, facilitating the conversion to the desired product.
The molecular structure of bis(dimethylthiocarbamoyl) tetrasulfide features a central tetrasulfide core with two dimethylthiocarbamoyl groups attached. The detailed structural data includes:
Property | Value |
---|---|
CAS Number | 97-91-6 |
Molecular Weight | 240.44 g/mol |
Melting Point | 311 to 313 °F |
Solubility | Soluble in organic solvents |
Bis(dimethylthiocarbamoyl) tetrasulfide participates in several chemical reactions:
The mechanism of action for bis(dimethylthiocarbamoyl) tetrasulfide primarily revolves around its role as a vulcanization accelerator. During rubber processing, it facilitates the formation of cross-links between polymer chains, enhancing elasticity, strength, and thermal stability.
Bis(dimethylthiocarbamoyl) tetrasulfide has several scientific uses:
The development of thiuram polysulfides traces back to the early 20th century, when simple N,N-dialkyldithiocarbamate salts were first oxidized to disulfides for rubber vulcanization. Bis(dimethylthiocarbamoyl) tetrasulfide (BDTCT) emerged as an evolutionary advancement when researchers recognized that longer polysulfide chains (e.g., tetrasulfides versus disulfides) enhanced crosslinking efficiency in elastomers. Initial syntheses adapted methods for thiuram disulfides, employing chlorine or bromine oxidation of sodium dimethyldithiocarbamate. By the 1970s, improved pathways utilized dimethylthiocarbamoyl chloride (DMTC-Cl) – synthesized from tetramethylthiuram disulfide and chlorine gas – as a precursor for nucleophilic displacement with polysulfide anions [6] [9]. This shift enabled precise sulfur chain control, as shown in the reaction:
[Me₂NC(S)]₂S₂ + 3 Cl₂ → 2 Me₂NC(S)Cl + 2 SCl₂
Subsequent treatment of DMTC-Cl with sodium tetrasulfide (Na₂S₄) yielded BDTCT with minimized disulfide impurities. These methodologies laid the groundwork for modern catalytic and electrochemical approaches [4] [6].
Table 1: Key Historical Milestones in Thiuram Polysulfide Synthesis
Time Period | Innovation | Chemical System |
---|---|---|
1930s | Halogen oxidation of dithiocarbamates | R₂NC(S)SNa + Cl₂ → (R₂NC(S))₂S₂ |
1950s | Thiocarbamoyl chloride intermediates | (R₂NC(S))₂S₂ + Cl₂ → 2 R₂NC(S)Cl + SCl₂ |
1970s | Nucleophilic sulfur insertion | R₂NC(S)Cl + Na₂S₄ → R₂NC(S)S₄C(S)NR₂ |
2000s | Catalytic oxidation optimization | R₂NC(S)H → Peroxide → Polysulfides |
Contemporary BDTCT synthesis relies predominantly on oxidation of dimethyldithiocarbamate salts or disulfides. Hydrogen peroxide (H₂O₂) serves as a preferred oxidant due to its clean byproducts (water) and adjustable reactivity. The reaction mechanism involves two stages:
2 (CH₃)₂NC(S)SNa + H₂O₂ → [(CH₃)₂NC(S)]₂S₂ + 2 NaOH
[(CH₃)₂NC(S)]₂S₂ + S₈ → [(CH₃)₂NC(S)]₂S₄
Alternatively, ammonium polysulfides ((NH₄)₂Sₓ) directly convert thiocarbamoyl chlorides to tetrasulfides via nucleophilic attack. Sulfur chain length depends critically on reactant stoichiometry – a 1:1.5 molar ratio of DMTC-Cl to sulfur yields optimal tetrasulfide selectivity (>85%) [6]. Impurities like trisulfides or pentasulfides form if stoichiometry deviates by >5%.
Table 2: Oxidants and Sulfur Sources for BDTCT Synthesis
Method | Reagents | Temperature | Yield | Key Challenge |
---|---|---|---|---|
H₂O₂/S₈ oxidation | 30% H₂O₂, elemental S₈ | 70°C | 75–80% | Incomplete sulfur insertion |
Halogen/polysulfide | Cl₂, (NH₄)₂S₄ | 25°C | 90% | SCl₂ byproduct handling |
Catalytic air oxidation | O₂, Co-phthalocyanine catalyst | 100°C | 70% | Over-oxidation to sulfoxides |
Scaling BDTCT synthesis introduces significant engineering hurdles, primarily due to exothermic hazards and byproduct complexity. The chlorination of tetramethylthiuram disulfide releases ~150 kJ/mol, requiring jacketed reactors with glycol cooling to maintain 20–30°C and prevent runaway reactions. Additionally, sulfur dichloride (SCl₂) – a corrosive byproduct – must be scavenged immediately using sodium hydroxide scrubbers to avoid equipment degradation [6] [10].
Byproduct formation peaks during sulfur insertion, where thiuram disulfide intermediates may persist if reaction kinetics are suboptimal. Industrial protocols address this via:
Post-synthesis, BDTCT purification employs crystallization from ethanol or short-path distillation (90–95°C at 0.1 mmHg) to isolate the yellow viscous product (>95% purity). Residual dimethylamine (detectable via GC-MS) is minimized by neutralization with citric acid prior to isolation [6].
Recent advances prioritize eliminating volatile organic compounds (VOCs) and energy-intensive steps. Three strategies show promise:
Life-cycle analyses confirm these methods reduce cumulative energy demand by 30–50% and cut VOC emissions by 90% versus traditional routes – critical for meeting industrial ESG targets [10].
Table 3: Green Synthesis Metrics Comparison
Method | VOC Emissions | Energy Use (kJ/mol) | E-Factor* | Scalability |
---|---|---|---|---|
Conventional (H₂O₂/S₈) | High | 250 | 8.2 | Proven |
Mechanochemical | None | 50 | 1.5 | Pilot-scale |
Biocatalytic | Low | 100 | 3.0 | Laboratory |
Electrochemical | None | 120 | 2.2 | Emerging |
E-Factor: kg waste/kg product
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: